molecular formula C13H8N2O4S B15415088 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(4-nitrophenyl)-2-oxo- CAS No. 251300-66-0

2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(4-nitrophenyl)-2-oxo-

Cat. No.: B15415088
CAS No.: 251300-66-0
M. Wt: 288.28 g/mol
InChI Key: HCXQILPGWICWKB-UHFFFAOYSA-N
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Description

This compound belongs to the 2H-pyran-3-carbonitrile family, characterized by a pyran ring fused with a nitrile group. The specific substitution pattern—4-(methylthio), 6-(4-nitrophenyl), and 2-oxo—confers unique electronic and steric properties. The methylthio group (-SCH₃) enhances lipophilicity, while the 4-nitrophenyl moiety introduces strong electron-withdrawing effects, influencing reactivity and photophysical behavior. Such derivatives are often explored for applications in organic synthesis, materials science, and medicinal chemistry due to their tunable electronic profiles .

Properties

CAS No.

251300-66-0

Molecular Formula

C13H8N2O4S

Molecular Weight

288.28 g/mol

IUPAC Name

4-methylsulfanyl-6-(4-nitrophenyl)-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C13H8N2O4S/c1-20-12-6-11(19-13(16)10(12)7-14)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3

InChI Key

HCXQILPGWICWKB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the 4-, 6-, or 2-positions:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile 6-phenyl, 4-SCH₃, 2-oxo C₁₃H₉NO₂S Solvatochromic behavior; UV peak at ~565 nm
6-(4-Bromophenyl)-2-oxo-4-piperidinyl-2H-pyran-3-carbonitrile 6-(4-BrPh), 4-piperidinyl C₁₇H₁₅BrN₂O₂ Higher molecular mass (359.22 g/mol)
6-(4-Methoxyphenyl)-2-oxo-4-trifluoromethyl-1,2-dihydropyridine-3-carbonitrile 6-(4-MeOPh), 4-CF₃, pyridine core C₁₅H₁₀F₃N₂O₂ Fluorinated substituent enhances metabolic stability
4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile 4-FPh, 6-NHMe, 5-NO₂ C₂₀H₁₅FN₃O₃ X-ray crystal structure; hydrogen-bonding motifs

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in the target compound, -Br in , -CF₃ in ) increase polarity and melting points compared to electron-donating groups (-OCH₃ in ).
  • Heterocyclic variations: Pyridine cores (e.g., ) exhibit distinct electronic properties vs. pyranones due to nitrogen incorporation.
Physicochemical Properties
  • Solubility : Methylthio and nitrophenyl groups reduce aqueous solubility but enhance organic solvent compatibility.
Spectroscopic Comparisons
  • IR Spectroscopy: The target compound’s -NO₂ group shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), absent in phenyl or methoxy analogues .
  • NMR :
    • The 4-nitrophenyl group in the target compound deshields aromatic protons (δ ~8.2–8.4 ppm in ¹H NMR) vs. δ ~7.5–7.8 ppm for phenyl derivatives .
    • Methylthio (-SCH₃) protons resonate at δ ~2.5 ppm across analogues .
  • UV-Vis : Nitrophenyl derivatives exhibit redshifted absorption (λmax ~400–450 nm) compared to phenyl (λmax ~350–380 nm) due to extended conjugation .

Q & A

Q. What are the recommended synthetic pathways for preparing 2H-Pyran-3-carbonitrile derivatives, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as Knoevenagel-Michael tandem reactions or cyclocondensation of nitrile-containing precursors with aldehydes/ketones. Key steps include:

  • Intermediate formation : Use β-chloroenaldehyde derivatives to introduce substituents (e.g., methylthio groups) via nucleophilic substitution .
  • Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance ring closure efficiency .
  • Purification : Employ column chromatography or recrystallization to isolate the target compound. Monitor reaction progress via TLC and confirm structure with NMR (¹H/¹³C) and IR spectroscopy .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and stereochemistry. For example, monoclinic systems (space group C2/c) with β angles ~112.5° are common in pyran-carbonitrile derivatives .
  • Spectroscopic validation :
    • NMR : Identify nitrile (δ ~110–120 ppm in ¹³C) and methylthio (δ ~2.5 ppm in ¹H) groups.
    • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key physicochemical properties influencing reactivity and stability?

  • Hydrolysis susceptibility : The nitrile group may hydrolyze to amides under acidic/basic conditions. Stabilize with inert atmospheres (N₂/Ar) during synthesis .
  • Thermal stability : Decomposition temperatures (Td) >200°C are typical for pyran derivatives, verified via thermogravimetric analysis (TGA) .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the nitro group’s electron-withdrawing effect .

Advanced Research Questions

Q. How can computational methods predict reaction mechanisms and electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrophenyl group lowers LUMO energy, enhancing electron-accepting capacity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data?

  • Cross-validation : Compare XRD data (e.g., unit cell parameters: a = 22.94 Å, b = 7.58 Å) with computational models to identify discrepancies in bond angles or torsion angles .
  • Statistical analysis : Apply Rietveld refinement for XRD or principal component analysis (PCA) for NMR datasets to distinguish experimental noise from structural anomalies .

Q. How does substituent variation (e.g., nitro vs. methoxy groups) impact biological activity?

  • Structure-Activity Relationship (SAR) studies :
    • Nitro groups : Enhance antibacterial activity via redox interactions with microbial enzymes .
    • Methylthio groups : Improve lipophilicity, increasing membrane permeability in anticancer assays .
  • In vitro testing : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial evaluation or MTT assays for cytotoxicity profiling .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Pyran-Carbonitrile Derivatives

ParameterValue (Example)TechniqueReference
Space groupC2/cSC-XRD
Unit cell volume (ų)3651.5SC-XRD
Bond length (C≡N)1.15 ÅDFT/SC-XRD

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionOutcomeReference
Low cyclization yieldMicrowave-assisted synthesis (100°C, 30 min)Yield >80%
Nitrile hydrolysisAnhydrous conditionsPurity >95%

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